4-aminopyrido[2,3-d]pyrimidin-5(8H)-one
Description
Significance of Pyrido[2,3-d]pyrimidine (B1209978) Scaffolds in Medicinal Chemistry
Overview of the Pyrido[2,3-d]pyrimidine Ring System and its Isomers
The fusion of pyridine (B92270) and pyrimidine (B1678525) rings can result in several isomeric structures, depending on the orientation of the rings and the position of the nitrogen atom in the pyridine moiety. nih.govjocpr.com There are four primary isomers of pyrido[d]pyrimidines, alongside other related structures like pyrido[1,2-a]pyrimidines. jocpr.com
Among the main isomers, the pyrido[2,3-d]pyrimidine system is the most extensively studied and abundant in scientific literature. jocpr.com Its widespread investigation is due to the significant and diverse biological activities associated with its derivatives. jocpr.com The other isomers, while also biologically active, are less commonly explored, in some cases due to more complex and costly synthetic routes. jocpr.com
| Isomer | Key Reported Biological Activities | Research Focus |
| Pyrido[2,3-d]pyrimidine | Anticancer, antimicrobial, anti-inflammatory, antiviral, kinase inhibitors (DHFR, CDK4, Tyrosine kinase). jocpr.com | Most abundant and widely studied isomer. jocpr.com |
| Pyrido[3,2-d]pyrimidine | Antimalarial, anti-HCV agents, immunosuppressive drugs, tyrosine kinase inhibitors. jocpr.com | Least described due to difficult synthesis. jocpr.com |
| Pyrido[3,4-d]pyrimidine | Anticancer agents, tyrosine kinase inhibitors, MMP-13 inhibitors. jocpr.comontosight.ai | Primarily researched for kinase inhibition. ontosight.ainih.gov |
| Pyrido[4,3-d]pyrimidine | Acetylcholinesterase (AChE) inhibitors, anticancer, antitubercular, tyrosine kinase inhibitors. jocpr.com | Explored for enzyme inhibition and anticancer properties. jocpr.com |
Historical Context of Pyrido[2,3-d]pyrimidine Research
The recognition of pyrido[2,3-d]pyrimidines as a significant scaffold in medicinal chemistry can be traced back to the concept of "privileged heterocyclic scaffolds" introduced by Evans in the late 1980s. nih.govnih.gov These frameworks are capable of providing ligands for multiple, distinct biological receptors. The resemblance of the pyrido[2,3-d]pyrimidine core to DNA bases suggested its potential to interact with biological systems. nih.gov Early synthetic work, such as that described by Kisliuk and colleagues in 1993 for pyrido[2,3-d]pyrimidine-2,4-diamines, laid the groundwork for future exploration of this class of compounds as inhibitors of key enzymes like dihydrofolate reductase (DHFR). nih.govencyclopedia.pub Over the years, research has expanded exponentially, with thousands of structures now described in scientific papers and patents, particularly in the last decade. nih.gov
Rationale for Investigating 4-Aminopyrido[2,3-d]pyrimidin-5(8H)-one Derivatives
Within the broader family of pyrido[2,3-d]pyrimidines, the sub-class of pyrido[2,3-d]pyrimidin-5(8H)-ones, and specifically those with a 4-amino substitution, are of particular interest. The presence of the oxo group at the C-5 position and the amino group at the C-4 position creates a unique electronic and structural profile that facilitates targeted biological interactions, particularly with protein kinases.
Emerging Therapeutic and Biological Relevance of the Compound Class
Derivatives of the pyrido[2,3-d]pyrimidine scaffold are potent inhibitors of a wide range of protein kinases, which are crucial enzymes involved in cellular signaling pathways. encyclopedia.pub Dysregulation of these kinases is a hallmark of many diseases, most notably cancer. The this compound core is a key feature in several potent kinase inhibitors. Research has demonstrated that this class of compounds exhibits significant activity against various biological targets. rsc.orgresearchgate.netnih.gov
| Biological Target/Activity | Significance |
| Kinase Inhibition | Compounds act as inhibitors of various kinases, including Tyrosine Kinases, PI3K, CDK4/6, EGFR, and FMS, which are critical targets in oncology. nih.govnih.govresearchgate.net |
| Anticancer | Derivatives show potent antiproliferative effects against numerous cancer cell lines, often by inducing apoptosis (programmed cell death). nih.govnih.gov |
| DHFR Inhibition | The scaffold is effective against dihydrofolate reductase, a target for antimicrobial and anticancer therapies. nih.govjocpr.comencyclopedia.pub |
| Anti-inflammatory | Certain derivatives act as inhibitors of FMS kinase, which may be beneficial in treating rheumatoid arthritis and other chronic inflammatory diseases. researchgate.net |
| Antimicrobial | The scaffold has shown activity against various bacterial strains. jocpr.comnih.gov |
Challenges and Opportunities in the Synthesis and Functionalization of Pyrido[2,3-d]pyrimidin-5(8H)-one Structures
The synthesis of the pyrido[2,3-d]pyrimidine core, including the 5(8H)-one derivatives, presents both challenges and opportunities for organic chemists. A primary challenge lies in developing efficient, cost-effective, and versatile synthetic routes that allow for the introduction of diverse substituents at various positions on the bicyclic ring. nih.gov
Opportunities in this area focus on the development of novel synthetic methodologies. Researchers have successfully employed several strategies, which can be broadly categorized into two main approaches: building the pyridine ring onto a pre-existing pyrimidine, or constructing the pyrimidine ring onto a pyridine precursor. nih.govjocpr.com
Key synthetic strategies include:
Starting from 4-Aminopyrimidines: This common approach involves the reaction of an appropriately substituted 4-aminopyrimidine (B60600) with reagents that provide a three-carbon unit to form the adjoining pyridine ring. jocpr.com
Multi-component Reactions: One-pot reactions involving three or more starting materials have emerged as a powerful, atom-economical strategy to rapidly generate a library of complex pyrido[2,3-d]pyrimidines. nih.govresearchgate.net
Intramolecular Cyclization: Palladium-catalyzed coupling followed by intramolecular cyclization has been used effectively to construct the fused ring system, as demonstrated in the synthesis of intermediates for clinically relevant molecules like Palbociclib. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of certain pyrido[2,3-d]pyrimidine derivatives. jocpr.com
The functionalization of the this compound scaffold continues to be an active area of research. The ability to selectively modify the amino group at C-4, the nitrogen at N-8, and other positions on the pyridine ring allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR) to develop more potent and selective therapeutic agents. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-amino-8H-pyrido[2,3-d]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-6-5-4(12)1-2-9-7(5)11-3-10-6/h1-3H,(H3,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXMRRHONOWTLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C2C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420730 | |
| Record name | 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306960-30-5 | |
| Record name | 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Aminopyrido 2,3 D Pyrimidin 5 8h One and Its Derivatives
Strategies for Constructing the Pyrido[2,3-d]pyrimidine (B1209978) Ring System
The construction of the pyrido[2,3-d]pyrimidine scaffold can be broadly categorized into methods that involve the annulation of a pyridine (B92270) ring onto a pyrimidine (B1678525) precursor. nih.gov This approach is favored due to the ready availability of substituted pyrimidine starting materials. Key strategies include the cyclization of appropriately functionalized pyrimidines and multicomponent reactions that assemble the bicyclic system in a single step.
Pyrimidine Ring Annulation Approaches
Annulation of a pyridine ring onto a pyrimidine core is a common and versatile strategy for synthesizing pyrido[2,3-d]pyrimidines. nih.gov This can be achieved through various cyclization reactions of substituted 4-aminopyrimidines or through convergent one-pot multicomponent reactions. rsc.org
A primary route to the pyrido[2,3-d]pyrimidine nucleus involves the cyclization of 4-aminopyrimidines bearing suitable substituents at the 5-position. These reactions typically proceed through an electrophilic attack on the C-5 position of the pyrimidine ring, which is activated by electron-donating groups at the 2- and 4-positions. Commonly used starting materials include 6-aminouracil, 6-amino-1,3-dimethyluracil, and 2,4-diaminopyrimidin-6(1H)-one.
The reaction of 6-aminopyrimidines with 1,3-dicarbonyl compounds is a well-established method. For instance, the reaction of 6-aminouracil with acetylacetone in phosphoric acid yields 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione. Similarly, the reaction of 2,4-diaminopyrimidin-6(1H)-one with 2-methyl-3-oxopentanal in phosphoric acid affords 2-amino-7-ethyl-6-methylpyrido[2,3-d]pyrimidin-4-(3H)-one.
Another approach involves the reaction of 4-aminopyrimidines with α,β-unsaturated compounds. The reaction of 6-aminouracil with 1,5-diphenyl-1,4-pentadien-3-one in acetic acid results in the formation of the corresponding 7-styrylpyrido[2,3-d]pyrimidine derivative through a cyclocondensation reaction.
Furthermore, intramolecular cyclization of 4-aminopyrimidine (B60600) derivatives bearing a reactive side chain at the 5-position can also lead to the formation of the pyrido[2,3-d]pyrimidine ring system. For example, a 4-chloro-5-cyanopyrimidine can be reacted with an amine, followed by reduction of the nitrile group to an aldehyde and subsequent cyclization to form the pyridone ring. nih.gov
| Starting 4-Aminopyrimidine | Reagent | Product | Reference |
| 6-Aminouracil | Acetylacetone | 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione | |
| 2,4-Diaminopyrimidin-6(1H)-one | 2-Methyl-3-oxopentanal | 2-Amino-7-ethyl-6-methylpyrido[2,3-d]pyrimidin-4-(3H)-one | |
| 6-Aminouracil | 1,5-Diphenyl-1,4-pentadien-3-one | 7-Styrylpyrido[2,3-d]pyrimidine derivative | |
| 4-Chloro-5-cyanopyrimidine | Methylamine, then DIBAL-H | Pyrido[2,3-d]pyrimidin-7-one derivative | nih.gov |
One-pot multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical methods for the synthesis of complex heterocyclic systems like pyrido[2,3-d]pyrimidines. rsc.orgscirp.orgnih.gov These reactions combine three or more starting materials in a single synthetic operation, avoiding the need for isolation of intermediates and reducing waste. nih.gov
A notable MCR for the synthesis of 4-aminopyrido[2,3-d]pyrimidine derivatives involves the reaction of a 3-cyano-2-aminopyridine, triethyl orthoformate, and a primary amine. This reaction is typically carried out under solvent-free conditions with heating. The reaction proceeds to give good yields of the corresponding 4-substituted aminopyrido[2,3-d]pyrimidines. sciforum.net A variety of primary amines, including benzylamine, butylamine, and tryptamine, can be used in this reaction, demonstrating its versatility. sciforum.net
| Primary Amine | Yield (%) |
| Benzylamine | 85 |
| Butylamine | 78 |
| Propylamine | 75 |
| Hexylamine | 72 |
| Phenylethylamine | 68 |
| Tryptamine | 61 |
Data sourced from a study on the multicomponent, solvent-free synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines. sciforum.net
A widely utilized three-component reaction for the synthesis of pyrido[2,3-d]pyrimidines involves the condensation of an aromatic aldehyde, malononitrile (B47326), and 4(6)-aminouracil or its derivatives. scirp.orgshd-pub.org.rs This reaction can be promoted by various catalysts and reaction conditions, including microwave irradiation. scirp.org The reaction is believed to proceed through a domino Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of the aminouracil and subsequent intramolecular cyclization and tautomerization to afford the final product. rsc.orgscirp.org This method allows for the synthesis of a diverse range of 7-amino-5-aryl-pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives in good to excellent yields. scirp.orgshd-pub.org.rs The use of water as a solvent and environmentally benign catalysts like diammonium hydrogen phosphate (DAHP) makes this a green synthetic route. scirp.org
| Aldehyde | Catalyst/Conditions | Yield (%) |
| 4-Chlorobenzaldehyde | DAHP, H2O/EtOH, reflux | 95 |
| 4-Methylbenzaldehyde | DAHP, H2O/EtOH, reflux | 92 |
| 4-Methoxybenzaldehyde | DAHP, H2O/EtOH, reflux | 90 |
| Benzaldehyde | DAHP, H2O/EtOH, reflux | 88 |
| 4-Nitrobenzaldehyde | DAHP, H2O/EtOH, reflux | 85 |
Data from a study on the synthesis of pyrido[2,3-d]pyrimidine derivatives via a one-pot three-component reaction in aqueous media. scirp.org
Microwave irradiation has become a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netacs.org The application of microwave-assisted synthesis to the preparation of pyrido[2,3-d]pyrimidines has been particularly successful, especially in the context of one-pot multicomponent reactions. nih.govresearchgate.netresearchgate.net
For instance, the three-component reaction of aromatic aldehydes, malononitrile, and 4(6)-aminouracil can be efficiently carried out under microwave irradiation in the absence of a catalyst, affording the desired pyrido[2,3-d]pyrimidine derivatives in high yields within minutes. nih.govscirp.org Another example is the microwave-assisted synthesis of dihydropyrido[2,3-d]pyrimidines from the reaction of 2,6-diaminopyrimidin-4-one, an aldehyde, and a 1,3-dicarbonyl compound in glycol. researchgate.net This method also proceeds without a catalyst and provides the products in short reaction times. researchgate.net The reaction of 6-amino-1-(3,4-substituted phenyl)-2-oxo-4-(substituted phenyl)-1,2-dihydropyridine-3,5-dicarbonitriles with glacial acetic acid in the presence of a catalytic amount of concentrated sulfuric acid under microwave irradiation also yields pyrido[2,3-d]pyrimidine derivatives. researchgate.net
| Reactants | Conditions | Reaction Time | Yield (%) |
| Aromatic aldehydes, malononitrile, 4(6)-aminouracil | Microwave, solvent-free | 5-10 min | 82-95 |
| 2,6-Diaminopyrimidin-4-one, aldehyde, 1,3-dicarbonyl compound | Microwave, glycol | 4-7 min | High |
| 6-Amino-1-(3,4-substituted phenyl)-2-oxo-4-(substituted phenyl)-1,2-dihydropyridine-3,5-dicarbonitriles, glacial acetic acid, H2SO4 | Microwave | Not specified | High |
Data compiled from various studies on microwave-assisted synthesis of pyrido[2,3-d]pyrimidines. scirp.orgresearchgate.net
Solvent-Free Reaction Conditions
Solvent-free synthesis offers an environmentally friendly and efficient alternative to traditional methods. One-pot, multicomponent reactions under solvent-free conditions have been successfully employed for the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidine derivatives. This approach typically involves the reaction of a 2-aminopyridine derivative, such as 3-cyano-2-aminopyridine, with triethyl orthoformate and a diverse range of primary amines. The mixture is heated, often to around 100°C for several hours, to yield the desired products in good to excellent yields (61-85%). This method provides a direct and efficient strategy for creating a library of structurally diverse fused pyridopyrimidines. The use of "Grindstone Chemistry," a mechanochemical approach involving the grinding of solid reactants, has also been noted as a rapid and green methodology for synthesizing various heterocyclic compounds, including those with fused pyrimidine rings. nih.govpreprints.org
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-cyano-2-aminopyridine | Triethyl orthoformate | Benzylamine | 100°C, 3h, solvent-free | 4-(Benzylamino)pyrido[2,3-d]pyrimidine | 85 | nih.gov |
| 3-cyano-2-aminopyridine | Triethyl orthoformate | Butylamine | 100°C, 3h, solvent-free | 4-(Butylamino)pyrido[2,3-d]pyrimidine | 72 | nih.gov |
| 3-cyano-2-aminopyridine | Triethyl orthoformate | Propylamine | 100°C, 3h, solvent-free | 4-(Propylamino)pyrido[2,3-d]pyrimidine | 61 | nih.gov |
| 3-cyano-2-aminopyridine | Triethyl orthoformate | Hexylamine | 100°C, 3h, solvent-free | 4-(Hexylamino)pyrido[2,3-d]pyrimidine | 78 | nih.gov |
| 3-cyano-2-aminopyridine | Triethyl orthoformate | Phenylethylamine | 100°C, 3h, solvent-free | 4-(Phenethylamino)pyrido[2,3-d]pyrimidine | 81 | nih.gov |
| 3-cyano-2-aminopyridine | Triethyl orthoformate | Tryptamine | 100°C, 3h, solvent-free | 4-(Tryptamino)pyrido[2,3-d]pyrimidine | 69 | nih.gov |
Pyridine Ring Annulation Approaches
The synthesis of the pyrido[2,3-d]pyrimidine skeleton can be achieved by constructing the pyridine ring onto a pre-existing, suitably substituted pyrimidine. This strategy, often referred to as pyridine ring annulation, utilizes a 4-aminopyrimidine as the starting material. The pyridine ring is then formed by adding the remaining carbon atoms required for cyclization. For example, 6-aminouracil and its N-alkylated derivatives can react with various reagents like dimethyl acetylenedicarboxylate (DMAD) or 1,3-dicarbonyl compounds to yield substituted pyrido[2,3-d]pyrimidines. A palladium-catalyzed cascade reaction has been developed using 6-amino-1,3-dialkyluracils and β-bromovinyl/aryl aldehydes, which proceeds through imination, Buchwald–Hartwig cross-coupling, and cycloaddition steps under microwave irradiation to form the fused pyridine ring. rsc.org
An alternative and widely used approach involves the formation of the pyrimidine ring onto a substituted pyridine precursor. nih.govpreprints.org A common starting material for this method is 2-aminonicotinonitrile (2-amino-3-cyanopyridine) or a related derivative. rsc.orgnih.gov This intermediate can be subjected to acylation or thioacylation followed by intramolecular heterocyclization to afford the desired pyrido[2,3-d]pyrimidine. rsc.orgnih.gov For example, treatment of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine systems affords 4-amino-pyrido[2,3-d]pyrimidines. nih.gov This method is foundational for building the core structure, which can then be further functionalized.
Functionalization and Derivatization at the 4-Amino Position and Other Sites
The pyrido[2,3-d]pyrimidine scaffold possesses multiple sites for functionalization, allowing for the synthesis of a vast chemical library. nih.gov Key positions for modification include the 4-amino group, as well as various carbon and nitrogen atoms within the bicyclic ring system. nih.gov
Introduction of Diverse Amine Substituents at the 4-Position
The 4-amino group is a primary target for introducing structural diversity. As mentioned previously, multicomponent reactions provide a direct route to install a variety of substituents at this position. nih.gov By reacting 3-cyano-2-aminopyridine and triethyl orthoformate with different primary amines such as benzylamine, butylamine, propylamine, and hexylamine, a range of N-substituted 4-aminopyrido[2,3-d]pyrimidines can be synthesized efficiently under solvent-free conditions. nih.gov Another strategy involves the nucleophilic substitution of a 4-chloro substituted pyrido[2,3-d]pyrimidine with desired amines. nih.gov This precursor is typically synthesized from a chloro-substituted pyrimidine aldehyde, providing a versatile intermediate for further derivatization. nih.gov
Cross-Coupling Reactions for C4-Substituent Diversity in Pyrido[2,3-d]pyrimidin-7(8H)-ones and Potential Analogues
To vastly expand the chemical space around the C4 position, modern cross-coupling reactions are indispensable. nih.gov For analogues such as pyrido[2,3-d]pyrimidin-7(8H)-ones, a common strategy involves creating a reactive handle at the C4 position, such as a halogen (iodine) or a triflate (OTf) group. nih.gov This electrophilic intermediate can then participate in a variety of palladium or copper-catalyzed cross-coupling reactions. nih.gov
Ullmann Reaction : Copper-catalyzed Ullmann-type reactions have been used to form C-O and C-S bonds at the C4 position. nih.gov Reacting a 4-iodo-pyridopyrimidine intermediate with various phenols or thiophenols in the presence of a copper catalyst yields the corresponding O-aryl and S-aryl substituted products. nih.gov
Buchwald–Hartwig Reaction : This palladium-catalyzed reaction is highly effective for forming C-N bonds. nih.govwikipedia.org The Buchwald–Hartwig amination has been successfully applied to 4-triflate substituted pyrido[2,3-d]pyrimidin-7(8H)-ones to introduce a wide range of N-aryl substituents with high efficiency. nih.govmdpi.com
Suzuki–Miyaura Reaction : To create C-C bonds and introduce aryl or heteroaryl moieties, the Suzuki–Miyaura coupling is employed. nih.gov Using a 4-iodo intermediate with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ allows for the synthesis of diverse 4-aryl-pyrido[2,3-d]pyrimidin-7(8H)-ones. nih.gov For 2,4-dichloropyrimidines, the Suzuki coupling shows a regioselective preference for the C4-position. mdpi.com
Sonogashira Reaction : The introduction of alkynyl groups at the C4 position is achieved via the Sonogashira coupling. nih.gov This reaction typically involves coupling a 4-iodo-pyridopyrimidine with a terminal alkyne, catalyzed by palladium and copper complexes, to furnish C4-alkynyl derivatives. nih.govnih.gov
| Reaction Type | C4-Precursor | Coupling Partner | Catalyst/Conditions | C4-Substituent | Reference |
|---|---|---|---|---|---|
| Buchwald–Hartwig | 4-OTf | Anilines | Pd catalyst | N-Aryl | nih.govmdpi.com |
| Ullmann-type | 4-Iodo | Phenols, Thiophenols | CuI, K₃PO₄, Picolinic acid | O-Aryl, S-Aryl | nih.gov |
| Suzuki–Miyaura | 4-Iodo | Arylboronic acids | Pd(PPh₃)₄, Cs₂CO₃ | Aryl | nih.gov |
| Sonogashira | 4-Iodo | Terminal alkynes | PdCl₂(PPh₃)₂, CuI, TEA | Alkynyl | nih.gov |
Modifications at Other Ring Positions and Heteroatoms (e.g., C2, C6, C7, N8)
Beyond the C4 position, other sites on the pyrido[2,3-d]pyrimidine ring offer opportunities for functionalization.
C2 Position : The C2 position is frequently modified, often by nucleophilic substitution of a halogen atom. nih.gov For instance, a 2-chloropyridopyrimidine can react with various nitrogen nucleophiles to introduce diverse amino groups. nih.gov Similarly, 2-methylthio groups can be displaced by piperazines to afford 2-(1-piperazinyl) derivatives. nih.gov
C6 Position : Substituents at the C6 position can be introduced during the initial synthesis of the ring system. For example, reacting 6-aminopyrimidines with 1,3-diketones can yield pyrido[2,3-d]pyrimidines with substituents at C5 and C7, while modifications can also direct substitution to C6. Palladium-catalyzed couplings on 6-halogenated precursors are also a viable strategy. researchgate.net
C7 Position : In pyrido[2,3-d]pyrimidin-7(8H)-ones, the C7-oxo group is a key feature. Synthetic strategies starting from pyrimidinone precursors allow for the construction of this functionality directly. nih.gov
N8 Position : The nitrogen atom at position 8 can be readily alkylated or vinylated. nih.gov For example, 8-alkyl and 8-vinyl derivatives have been prepared from 2-methylthio precursors, demonstrating that the N8 position is amenable to substitution, which can significantly influence the compound's properties. nih.gov The substitution pattern at N8 often differs between saturated (C5-C6 single bond) and unsaturated (C5-C6 double bond) pyridopyrimidines, with the latter being more commonly substituted at this position. nih.gov
Table of Compounds
| Compound Name |
|---|
| 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one |
| 3-cyano-2-aminopyridine |
| Triethyl orthoformate |
| Benzylamine |
| Butylamine |
| Propylamine |
| Hexylamine |
| Phenylethylamine |
| Tryptamine |
| 4-(Benzylamino)pyrido[2,3-d]pyrimidine |
| 4-(Butylamino)pyrido[2,3-d]pyrimidine |
| 4-(Propylamino)pyrido[2,3-d]pyrimidine |
| 4-(Hexylamino)pyrido[2,3-d]pyrimidine |
| 4-(Phenethylamino)pyrido[2,3-d]pyrimidine |
| 4-(Tryptamino)pyrido[2,3-d]pyrimidine |
| 6-aminouracil |
| Dimethyl acetylenedicarboxylate (DMAD) |
| β-bromovinyl/aryl aldehydes |
| 6-amino-1,3-dialkyluracils |
| 2-aminonicotinonitrile |
| 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile |
| Guanidine |
| 4-chloro substituted pyrido[2,3-d]pyrimidine |
| 4-iodo-pyrido[2,3-d]pyrimidin-7(8H)-one |
| 4-trifluoromethanesulfonate-pyrido[2,3-d]pyrimidin-7(8H)-one |
| Phenylboronic acid |
| 2-chloropyridopyrimidine |
| 2-methylthio-pyrido[2,3-d]pyrimidine |
| Piperazine |
Advanced Characterization Techniques and Spectroscopic Analysis
Spectroscopic Methods for Structural Elucidation
Spectroscopic analysis is fundamental to the characterization of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer a comprehensive view of the atomic and molecular structure of 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one.
NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by mapping the carbon and hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. In analogous pyrido[2,3-d]pyrimidine (B1209978) structures, the aromatic protons on the pyridine (B92270) ring typically appear as doublets in the downfield region. mdpi.com The proton of the pyrimidine (B1678525) ring, the amino group protons, and the lactam N-H proton would each exhibit characteristic chemical shifts. The amino (-NH₂) protons often appear as a broad singlet whose position can be influenced by solvent and concentration, while the N-H proton of the pyrimidinone ring is typically observed further downfield. mdpi.comresearchgate.net
Interactive Data Table: Predicted ¹H NMR Chemical Shifts Use the filter to explore predicted signals for different protons in the structure.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-2 | 8.0 - 8.5 | Singlet | Proton on the pyrimidine ring. |
| H-6 | 7.5 - 8.0 | Doublet | Aromatic proton on the pyridine ring. |
| H-7 | 7.0 - 7.5 | Doublet | Aromatic proton on the pyridine ring. |
| -NH₂ | 5.0 - 7.0 | Broad Singlet | Exchangeable with D₂O. |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, corresponding to each carbon atom in the bicyclic core. The carbonyl carbon (C-5) of the lactam is characteristically found in the most downfield region of the spectrum (160-170 ppm). Aromatic and heteroaromatic carbons appear in the range of 110-160 ppm. nih.gov
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts Sort the table by chemical shift to see the relative positions of the carbon signals.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 150 - 155 |
| C-4 | 155 - 160 |
| C-4a | 115 - 120 |
| C-5 | 160 - 170 |
| C-6 | 130 - 135 |
| C-7 | 110 - 115 |
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum would display key absorption bands confirming its structure. sciforum.netnih.gov The presence of N-H bonds in the primary amine and the lactam ring would result in stretching vibrations in the 3100-3500 cm⁻¹ region. researchgate.netnih.gov A strong absorption band corresponding to the C=O stretch of the lactam is expected around 1650-1700 cm⁻¹. researchgate.netnih.gov Vibrations from the C=C and C=N bonds within the fused aromatic rings typically appear in the 1500–1650 cm⁻¹ range. nih.gov
Interactive Data Table: Characteristic IR Absorption Bands This table summarizes the key vibrational frequencies expected for the compound.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine, Lactam) | 3100 - 3500 | Medium - Strong |
| C=O Stretch (Lactam) | 1650 - 1700 | Strong |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₆N₄O), high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular weight. The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the mass of the intact molecule. researchgate.netnih.gov Analysis of the fragmentation pattern can also provide further structural confirmation. igminresearch.com
Chromatographic Purification and Analytical Methodologies
Chromatographic techniques are indispensable for the purification of synthesized compounds and for monitoring the progress of chemical reactions.
Column chromatography is a primary method for purifying organic compounds from reaction mixtures. nih.gov For derivatives of the pyrido[2,3-d]pyrimidine scaffold, silica gel is commonly employed as the stationary phase. nih.gov The separation is achieved by eluting the mixture with a suitable mobile phase, which is typically a combination of polar and non-polar solvents. The polarity of the solvent system is optimized to achieve efficient separation of the desired product from starting materials, by-products, and other impurities. Common solvent systems for related compounds include mixtures of ethyl acetate and hexane or dichloromethane and methanol. nih.gov
Thin-Layer Chromatography (TLC) is a rapid and effective analytical method used to monitor the progress of a chemical reaction. sciforum.net Small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica gel on glass or aluminum). The plate is then developed in a chamber containing an appropriate solvent system. By comparing the spots of the reaction mixture with those of the starting materials, chemists can determine when the reaction is complete. The separated spots are typically visualized under UV light, which causes fluorescent compounds or those with a UV chromophore to become visible. nih.gov
Computational Chemistry and Theoretical Investigations of 4 Aminopyrido 2,3 D Pyrimidin 5 8h One
Molecular Modeling Studies
Molecular modeling encompasses a range of computational techniques used to model and predict the behavior of molecules. These studies are crucial for the rational design of novel therapeutic agents based on the pyrido[2,3-d]pyrimidine (B1209978) core.
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of the pyrido[2,3-d]pyrimidine scaffold, both 2D and 3D QSAR approaches have been employed to design potential anticancer agents, particularly tyrosine kinase inhibitors. tandfonline.com
In these studies, various theoretical molecular descriptors are calculated directly from the chemical structures. tandfonline.com These descriptors fall into several categories, including constitutional, geometrical, topological, electrostatic, and physicochemical. Given that the number of descriptors can far exceed the number of compounds, statistical methods like ridge regression and partial least squares (PLS) are used to develop reliable models. tandfonline.com
For a series of aminopyrido[2,3-d]pyrimidin-7-yl derivatives studied as tyrosine kinase inhibitors, QSAR models revealed the most significant descriptors influencing their activity. tandfonline.com For instance, physicochemical descriptors showed the highest influence on the inhibition of platelet-derived growth factor receptor (PDGFr) and fibroblast growth factor receptor (FGFr), with high correlation coefficients. tandfonline.com 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been developed. researchgate.net These models provide contour maps that visualize the influence of steric and electrostatic fields, offering crucial insights for optimizing the lead structure. tandfonline.comresearchgate.net For example, a CoMSIA model for Wee1 kinase inhibitors suggested that introducing high electropositive groups at certain positions (R1 and R5) and smaller, electronegative groups at another (R2) could enhance inhibitory activity. researchgate.net
Table 1: Example of Regression Summary for QSAR Models of Aminopyrido[2,3-d]pyrimidine-7-yl Derivatives Against Tyrosine Kinases
| Descriptor Class | Target Kinase | R² Value |
|---|---|---|
| Physicochemical | PDGFr | 0.956 |
| Physicochemical | FGFr | 0.946 |
| Topological | PDGFr | 0.912 |
| Topological | FGFr | 0.940 |
| Electrostatic | PDGFr | 0.862 |
| Electrostatic | FGFr | 0.861 |
This table is generated based on data reported in a study on aminopyrido[2,3-d]pyrimidin-7-yl derivatives. tandfonline.com
Ligand-protein docking is a molecular modeling technique that predicts the preferred orientation of a molecule (ligand) when bound to a protein target. This method is widely used to understand the binding mechanisms of pyrido[2,3-d]pyrimidine derivatives. These simulations have been applied to various targets, including kinases, viral proteases, and enzymes involved in bacterial metabolism. ekb.egnih.govtandfonline.com
For example, docking studies of novel pyrido[2,3-d]pyrimidine derivatives into the active site of Biotin Carboxylase from bacteria revealed that the compounds effectively occupied the active pocket, acting as inhibitors of fatty acid synthesis. ekb.eg In another study targeting the main protease (Mpro) of SARS-CoV-2, docking simulations were used to evaluate the antiviral potential of a series of newly synthesized pyrido[2,3-d]pyrimidines. nih.govnih.gov
In the context of cancer research, docking studies have been performed on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives against both wild-type (WT) and mutant (T790M) Epidermal Growth Factor Receptor (EGFR). tandfonline.comnih.gov These simulations showed that the pyrido[2,3-d]pyrimidin-4(3H)-one core acts as a scaffold, fitting into the adenine (B156593) pocket of the ATP binding site and forming crucial hydrogen bonds with key residues like Met793. tandfonline.com The validity of the docking protocol is often confirmed by re-docking the co-crystallized ligand and ensuring a low root-mean-square deviation (RMSD) value. tandfonline.com
Table 2: Summary of Docking Studies for Pyrido[2,3-d]pyrimidine Derivatives
| Compound Series | Protein Target | Key Interacting Residues |
|---|---|---|
| Pyrido[2,3-d]pyrimidines | Biotin Carboxylase | N/A |
| Pyrido[2,3-d]pyrimidines | SARS-CoV-2 Mpro | N/A |
| Pyrido[2,3-d]pyrimidin-4(3H)-ones | EGFRWT | Met793, Leu718, Val726, Ala743, Leu844 |
| Pyrido[2,3-d]pyrimidin-4(3H)-ones | EGFRT790M | Met793, Leu844, Ala743 |
| Pyrido[2,3-d]pyrimidines | Human Thymidylate Synthase | Cys195 |
This table is generated based on data from multiple docking studies. ekb.egnih.govtandfonline.comnih.gov
Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is used to design new molecules with desired activities and to perform virtual screening of compound libraries. nih.gov
For pyrido[2,3-d]pyrimidine derivatives, pharmacophore models have been developed to guide the design of selective inhibitors for various targets. A study focused on human thymidylate synthase (hTS) inhibitors used structure-based pharmacophore mapping to design novel pyrido[2,3-d]pyrimidine derivatives intended to stabilize the inactive conformation of the enzyme. nih.gov Similarly, the design of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors was based on the essential pharmacophoric features of known inhibitors. nih.gov These features typically include a flat hetero-aromatic system that anchors the molecule in the ATP binding site, a terminal hydrophobic head, and a hydrophobic tail. nih.gov By modifying moieties corresponding to these features, researchers can systematically explore the structure-activity relationship and optimize inhibitor potency. nih.gov
To supplement docking simulations, binding energy calculations are performed to provide a more quantitative estimate of the binding affinity between a ligand and its protein target. These calculations can help in ranking potential drug candidates and validating the poses obtained from docking. tandfonline.comnih.gov
For a series of designed pyrido[2,3-d]pyrimidine derivatives targeting hTS, binding free energy calculations were performed to validate their efficacy. nih.gov In another study on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors, the binding free energies were calculated for each compound against both the wild-type and mutant forms of the enzyme. tandfonline.com These calculations provided a theoretical basis for the observed inhibitory activities.
Table 3: Example of Calculated Binding Free Energies for Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives Against EGFR
| Compound | Binding Free Energy (kcal/mol) vs EGFRWT | Binding Free Energy (kcal/mol) vs EGFRT790M |
|---|---|---|
| 8a | -20.62 | -22.39 |
| 8b | -20.91 | -21.94 |
| 9a | -18.78 | -19.98 |
| TAK-285 (Reference) | N/A | -18.70 |
| Erlotinib (Reference) | -16.89 | N/A |
This table is generated based on data from a study on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. tandfonline.com
Mechanistic Insights from Computational Approaches
Beyond molecular modeling, computational chemistry provides valuable insights into the fundamental chemical processes involved in the synthesis of complex molecules like 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one.
Computational methods are employed to study reaction mechanisms, identify intermediates, and calculate the energy barriers of transition states. This information is crucial for optimizing reaction conditions and developing new synthetic routes.
The synthesis of the pyrido[2,3-d]pyrimidine core can be achieved through various pathways, often starting from either a preformed pyrimidine (B1678525) or a preformed pyridine (B92270) ring. mdpi.comnih.gov One common approach involves the cyclization of an appropriately substituted 4-aminopyrimidine (B60600). jocpr.com A proposed mechanism for the formation of 4-aminopyrido[2,3-d]pyrimidines involves a multi-step sequence that begins with the formation of an initial intermediate, followed by nucleophilic addition, rearrangement, and intramolecular aza-Michael addition, culminating in an aromatization step to yield the final fused heterocyclic product. sciforum.net
Another study investigated the photoinduced oxidative dehydrogenation of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, which is a critical step for achieving biological activity in some derivatives. rsc.org Ab initio calculations were used to complement experimental techniques to propose a mechanistic rationalization for this transformation. rsc.org These computational approaches help to understand the electronic and structural factors that govern the reaction, allowing chemists to predict outcomes and design more efficient syntheses. sciforum.netrsc.org
Biological Mechanisms of Action and Target Interactions of 4 Aminopyrido 2,3 D Pyrimidin 5 8h One Derivatives
Inhibition of NAD+-dependent DNA Ligase by 4-Aminopyrido[2,3-d]pyrimidin-5(8H)-ones
Derivatives of the 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one scaffold have emerged as noteworthy inhibitors of bacterial NAD+-dependent DNA ligase (LigA). This enzyme is a promising target for the development of novel antibacterial agents due to its essential role in bacterial physiology and its structural divergence from human DNA ligases. nih.gov
Role of DNA Ligases in Bacterial Processes and Target Validation
DNA ligases are indispensable enzymes that catalyze the formation of phosphodiester bonds, a critical step in joining DNA strands. wikipedia.org This function is fundamental to DNA replication, repair, and recombination, processes that are essential for maintaining genomic integrity. wikipedia.orgoup.com In bacteria, DNA replication involves the synthesis of Okazaki fragments on the lagging strand, which are subsequently joined by DNA ligase to create a continuous DNA strand. nih.gov
Bacterial DNA ligases are classified as NAD+-dependent, utilizing nicotinamide adenine (B156593) dinucleotide (NAD+) as a cofactor. port.ac.ukstackexchange.com This contrasts with human DNA ligases, which are ATP-dependent. port.ac.ukstackexchange.com This key difference in cofactor requirement provides a basis for the selective targeting of the bacterial enzyme, minimizing potential off-target effects in humans. The essential nature of NAD+-dependent DNA ligase for the viability of a broad spectrum of bacteria, including both Gram-positive and Gram-negative pathogens, has validated it as an attractive target for the development of new antibacterial therapies. nih.govnih.gov
Binding Site Analysis and Catalytic Domain Interactions with NAD+-dependent DNA Ligase
The inhibitory action of compounds related to the this compound class, such as pyridochromanones, against NAD+-dependent DNA ligase is competitive with the NAD+ cofactor. nih.gov This suggests that these inhibitors likely bind within or in close proximity to the NAD+ binding pocket on the enzyme. The catalytic mechanism of NAD+-dependent DNA ligase involves three main steps: 1) adenylylation of the enzyme, where an AMP moiety is transferred from NAD+ to a conserved lysine residue in the active site; 2) transfer of the AMP to the 5'-phosphate of a nicked DNA strand; and 3) attack by the 3'-hydroxyl of the adjacent DNA strand to form a phosphodiester bond and release AMP.
Inhibitors from the broader pyrido[2,3-d]pyrimidine (B1209978) class are thought to interfere with the initial adenylylation step. By occupying the NAD+ binding site, they prevent the proper binding and cleavage of NAD+, thereby halting the entire ligation process. The structure of bacterial NAD+-dependent DNA ligases features a hydrophobic tunnel where the cofactor binds. portlandpress.com It is within this region that inhibitors are predicted to interact. The binding is likely stabilized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues within the catalytic adenylation domain. nih.gov Mutations in this domain have been shown to confer resistance to inhibitors, further supporting its role as the primary binding site. nih.govnih.gov
Interaction with Kinase Enzymes: A Broader Perspective for Pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine scaffold is a versatile pharmacophore that has been extensively explored for its ability to inhibit a wide range of protein kinases. nih.govrsc.org Kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. nih.gov
Tyrosine Kinase Inhibition (e.g., PDGFr, FGFr, c-Src, ZAP-70, EGFR) by Pyrido[2,3-d]pyrimidine Derivatives
Derivatives of pyrido[2,3-d]pyrimidine have demonstrated potent inhibitory activity against several members of the tyrosine kinase family. nih.govnih.gov Tyrosine kinases are involved in regulating cell growth, proliferation, differentiation, and survival. Their aberrant activation can lead to uncontrolled cell division and tumor development.
Several studies have highlighted the efficacy of pyrido[2,3-d]pyrimidine derivatives as inhibitors of platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and the non-receptor tyrosine kinase c-Src. nih.govacs.org For instance, the compound PD180970, a pyrido[2,3-d]pyrimidine derivative, was initially identified as a potent inhibitor of c-Src and was later shown to effectively inhibit the Bcr-Abl tyrosine kinase, which is characteristic of chronic myelogenous leukemia. researchgate.net Furthermore, modifications to the pyrido[2,3-d]pyrimidin-7(8H)-one core have led to the development of compounds with significant inhibitory activity against Zeta-chain-associated protein kinase 70 kDa (ZAP-70), a key kinase in T-cell signaling. nih.gov
The table below summarizes the inhibitory activity of selected pyrido[2,3-d]pyrimidine derivatives against various tyrosine kinases.
| Compound/Derivative | Target Kinase | IC50 | Reference |
| PD180970 | p210Bcr-Abl (in vivo) | 170 nM | researchgate.net |
| PD180970 | p210Bcr-Abl substrates (Gab2 and CrkL) | 80 nM | researchgate.net |
| PD180970 | p210Bcr-Abl (autophosphorylation) | 5 nM | researchgate.net |
| PD180970 | Abl tyrosine kinase (purified) | 2.2 nM | researchgate.net |
| Derivative 65 | PDGFr | 1.11 µM | nih.gov |
| Derivative 65 | FGFr | 0.13 µM | nih.gov |
| Derivative 65 | EGFr | 0.45 µM | nih.gov |
| Derivative 65 | c-Src | 0.22 µM | nih.gov |
| 2-amino-6-(2,6-dichlorophenyl)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one | PDGFr/FGFr | Good inhibitor | nih.gov |
The majority of kinase inhibitors, including those based on the pyrido[2,3-d]pyrimidine scaffold, function as ATP-competitive inhibitors. researchgate.netscilit.com They achieve this by binding to the ATP-binding pocket of the kinase's catalytic domain. This pocket is a highly conserved region across the kinome, which presents a challenge for developing selective inhibitors.
The pyrido[2,3-d]pyrimidine core acts as a scaffold that mimics the adenine ring of ATP, allowing it to form key hydrogen bonds with the hinge region of the kinase. nih.gov This interaction anchors the inhibitor in the active site. The specificity and potency of these inhibitors are then determined by the various substituents attached to the core structure. These substituents can extend into adjacent hydrophobic pockets and interact with specific amino acid residues, thereby conferring selectivity for certain kinases over others. For example, modifications at the C-6 position of the pyrido[2,3-d]pyrimidine ring have been shown to influence selectivity between different tyrosine kinases. acs.org
Achieving selectivity is a critical aspect of kinase inhibitor development to minimize off-target effects and associated toxicities. While the ATP-binding site is largely conserved, subtle differences in the size, shape, and amino acid composition of this pocket among different kinases can be exploited to design selective inhibitors.
For pyrido[2,3-d]pyrimidine derivatives, selectivity can be modulated by carefully designing the substituents on the heterocyclic core. For example, certain derivatives have been shown to be highly selective for c-Src over other tyrosine kinases like PDGFr and EGFr. nih.gov This selectivity is attributed to the specific interactions of the inhibitor's side chains with unique residues in the c-Src active site. Structure-based drug design, utilizing X-ray crystal structures of kinase-inhibitor complexes, plays a crucial role in understanding these interactions and guiding the synthesis of more selective compounds. scienft.combiorxiv.org The development of inhibitors that can discriminate between closely related kinases remains a key focus of research in this area. acs.org
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2/Cyclin A, CDK4/Cyclin D) by Pyrido[2,3-d]pyrimidine Derivatives
The pyrido[2,3-d]pyrimidine core is a recognized privileged structure for the inhibition of ATP-dependent kinases, including Cyclin-Dependent Kinases (CDKs). researchgate.net CDKs are a family of protein kinases that play a critical role in regulating the cell cycle, and their dysregulation is a common feature in most cancers. researchgate.net As a result, inhibiting CDKs is a promising strategy for cancer therapy. researchgate.netresearchgate.net
Pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against several CDK-cyclin complexes, which are essential for the progression through different phases of the cell cycle. researchgate.netnih.govresearchgate.net Molecular modeling studies suggest that these derivatives can occupy the ATP-binding pocket of the CDK active site, thereby preventing the phosphorylation of substrate proteins required for cell cycle progression. nih.govresearchgate.net
Research has highlighted specific derivatives with significant activity against CDK2/Cyclin A and CDK4/Cyclin D. For instance, a study reported 4-aminopyrido[2,3-d]pyrimidine derivatives with potent anti-proliferative and CDK2-Cyclin A inhibitory activity, with some compounds showing significantly more activity than the reference inhibitor roscovitine. nih.govresearchgate.net Similarly, other derivatives have shown strong inhibition against CDK4/Cyclin D1. tandfonline.com The FDA-approved drug Palbociclib, a CDK4/6 inhibitor used for breast cancer treatment, features the pyrido[2,3-d]pyrimidin-7-one core, underscoring the clinical relevance of this scaffold in targeting CDKs. nih.govresearchgate.net Certain compounds have been shown to induce cell cycle arrest at the G1 phase and trigger apoptosis by downregulating Bcl2 and inhibiting CDK4/6. researchgate.netnih.gov
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Compound 4c | CDK2/Cyclin A | 0.3 | nih.gov |
| Compound 11a | CDK2/Cyclin A | 0.09 | nih.gov |
| Compound 5 | CDK4/Cyclin D1 | Data not specified, but showed strong inhibition | tandfonline.com |
| Compound 10 | CDK4/Cyclin D1 | Data not specified, but showed strong inhibition | tandfonline.com |
| Compound 6b | CDK4/6 | Data not specified, but showed inhibition | nih.gov |
| Compound 8d | CDK4/6 | Data not specified, but showed inhibition | nih.gov |
Other Reported Biological Targets and Molecular Pathways for Pyrido[2,3-d]pyrimidines
Beyond CDK inhibition, the versatile pyrido[2,3-d]pyrimidine scaffold has been shown to interact with several other key biological targets.
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate into tetrahydrofolate. nih.govtandfonline.com Tetrahydrofolate is essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. nih.gov Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death, making it an established target for anticancer and antimicrobial therapies. nih.govrjpbr.comresearchgate.net
Pyrido[2,3-d]pyrimidine derivatives have been extensively studied as DHFR inhibitors. rsc.orgnih.gov Their activity is often attributed to their structural similarity to folic acid, allowing them to act as antifolates. nih.gov Piritrexim, a synthetic antifolate with a pyrido[2,3-d]pyrimidine structure, has demonstrated antitumor properties through its inhibition of DHFR. nih.gov Studies on various substituted pyrido[3,2-d]pyrimidines have identified compounds with potent inhibitory activity against recombinant human DHFR (rhDHFR), with some showing IC₅₀ values in the nanomolar range. mdpi.comiu.edu This inhibitory action is a key mechanism behind the antiproliferative activity observed for this class of compounds. mdpi.com
Adenosine kinase (AK) is the primary enzyme responsible for the metabolism of adenosine, a neuromodulator that plays a role in reducing cellular excitability, particularly at sites of inflammation and tissue injury. researchgate.net By inhibiting AK, the local concentration of adenosine increases, which enhances its analgesic and anti-inflammatory effects. researchgate.net
Derivatives of 4-aminopyrido[2,3-d]pyrimidine have been identified as novel, potent, and non-nucleoside inhibitors of adenosine kinase. acs.orgnih.gov High-throughput screening efforts led to the discovery of pteridine-like molecules that were optimized into the 5,6,7-trisubstituted 4-aminopyrido[2,3-d]pyrimidine series. acs.org These compounds have shown potent inhibitory activity at the enzyme, with some analogs demonstrating sub-nanomolar potency. acs.org The structure-activity relationship studies indicate that a variety of substituents can be tolerated at the C5, C6, and C7 positions of the pyridopyrimidine core, allowing for the fine-tuning of inhibitory potency. acs.orgnih.gov
| Compound | AK IC₅₀ (nM) | Reference |
|---|---|---|
| Screening Hit 1 | 400 | acs.org |
| Screening Hit 2 | 400 | acs.org |
| Compound 22 | 7 | acs.org |
| ABT-702 (Compound 21) | 1.7 | researchgate.net |
The structural framework of pyrido[2,3-d]pyrimidin-7(8H)-ones bears a strong resemblance to the purine and pyrimidine (B1678525) bases found in DNA and RNA. mdpi.comnih.gov This similarity suggests that these compounds could function as nitrogenous base analogs, potentially interfering with nucleic acid metabolism and function.
By mimicking endogenous nucleobases, these derivatives could be recognized by enzymes involved in DNA and RNA synthesis, leading to their incorporation into nucleic acid chains. This incorporation could disrupt the normal processes of replication and transcription, ultimately inducing cytotoxicity. A study on 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides, where the core structure is attached to a sugar moiety, supports this hypothesis. nih.gov Several of these nucleoside analogs demonstrated significant cytotoxicity against cancer cell lines, with 4-amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine being a particularly potent proliferation inhibitor. nih.gov The selective inhibition of cancer cells by some of these nucleoside analogs further highlights the potential of this mechanism for therapeutic applications. nih.gov
Future Directions and Emerging Research Avenues for 4 Aminopyrido 2,3 D Pyrimidin 5 8h One
Development of Novel Synthetic Methodologies for Enhanced Structural Diversity and Yields
The future of drug discovery with the 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one core is intrinsically linked to the development of more efficient and versatile synthetic methods. A primary goal is to expand the accessible chemical space, allowing for the creation of libraries with greater structural diversity, which in turn increases the probability of identifying compounds with improved potency and selectivity. Concurrently, optimizing reaction yields is crucial for the sustainable and cost-effective production of lead candidates.
Recent advancements have moved beyond traditional multi-step syntheses, which are often characterized by lengthy reaction times and modest yields. Modern approaches increasingly favor multi-component reactions (MCRs), microwave-assisted synthesis, and the use of novel catalytic systems to streamline the construction of the pyridopyrimidine framework and its derivatives.
Multi-Component Reactions (MCRs): MCRs offer a powerful strategy for generating molecular complexity in a single step from three or more starting materials, thereby improving efficiency and reducing waste. For instance, a one-pot synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been developed through the reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions, affording good yields.
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate reaction times and, in many cases, improve product yields. This technique has been successfully employed in the one-pot cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) to produce multifunctionalized pyrido[2,3-d]pyrimidines.
Novel Catalytic Systems: The exploration of new catalysts is another promising avenue. For example, the use of nanocrystalline MgO in water has been reported for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives from 6-aminouracil, aldehydes, and malononitrile, resulting in high yields. nih.gov
The table below summarizes some of the novel synthetic methodologies and their impact on yield and structural diversity.
| Methodology | Key Features | Reported Yields | Contribution to Structural Diversity |
| Multi-Component Reactions | One-pot synthesis, atom economy, reduced workup | Good to excellent | Allows for rapid generation of diverse libraries by varying multiple starting materials. |
| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields | Often higher than conventional heating | Facilitates the synthesis of a broad range of derivatives in a shorter timeframe. |
| Nano-catalysis | High efficiency, reusability, often eco-friendly | High | Enables efficient synthesis of diverse structures under milder conditions. nih.gov |
| Cross-Coupling Reactions | (e.g., Suzuki, Buchwald-Hartwig) | Generally good | Introduction of a wide array of aryl, heteroaryl, and alkyl groups at various positions. |
Exploration of Uncharted Biological Targets and Pathways
While the this compound scaffold is well-established as a potent inhibitor of various protein kinases implicated in cancer, there is a vast, underexplored landscape of other potential biological targets. Future research should aim to move beyond the well-trodden path of oncology and investigate the therapeutic potential of this compound class in other disease areas.
Beyond Kinase Inhibition in Oncology: Even within cancer research, there are opportunities to explore less conventional targets. For instance, recent studies have identified Hematopoietic Progenitor Kinase 1 (HPK1) as a promising target for enhancing antitumor immunity, and derivatives of 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one are being investigated as novel HPK1 inhibitors. Another emerging target is the PIM-1 kinase, for which novel bioactive pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity.
Neurological Disorders: The structural similarity of the pyridopyrimidine core to endogenous ligands for receptors in the central nervous system (CNS) suggests potential applications in neurology. Investigating the activity of these compounds against targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in neuroinflammation could uncover new treatments for neurodegenerative diseases or psychiatric disorders.
Infectious Diseases: The ability of some pyrido[2,3-d]pyrimidine derivatives to inhibit dihydrofolate reductase (DHFR) has been linked to their activity against certain parasites. nih.gov This opens the door to a more systematic exploration of this compound class as antimicrobial and antiviral agents. Targeting other essential enzymes in pathogens could lead to the development of new therapies for infectious diseases.
A summary of established and potential new biological targets is presented below.
| Therapeutic Area | Established Targets | Potential Uncharted Targets |
| Oncology | Tyrosine Kinases (EGFR, PDGFr, FGFr, c-Src), CDKs (CDK4/6), PI3K/mTOR | Hematopoietic Progenitor Kinase 1 (HPK1), PIM-1 Kinase, Epigenetic targets (e.g., histone methyltransferases) |
| Inflammatory Diseases | p38 MAPK | Janus kinases (JAKs), Spleen tyrosine kinase (Syk) |
| Neurological Disorders | Limited data | GPCRs, Ion channels, Monoamine oxidase (MAO), Glycogen synthase kinase 3 (GSK-3) |
| Infectious Diseases | Dihydrofolate reductase (DHFR) | Viral proteases and polymerases, Bacterial cell division proteins |
Advanced Computational Approaches for Rational Design and Lead Optimization
To navigate the vast chemical space of possible this compound derivatives and to accelerate the drug discovery process, the integration of advanced computational methods is indispensable. These in silico techniques allow for the rational design of novel compounds with enhanced potency, selectivity, and pharmacokinetic profiles, thereby reducing the time and cost associated with traditional trial-and-error approaches.
Molecular Docking and Virtual Screening: Molecular docking is a powerful tool for predicting the binding mode of a ligand within the active site of a biological target. This information is crucial for understanding structure-activity relationships (SAR) and for the rational design of new inhibitors. For example, docking studies have been instrumental in elucidating the binding interactions of pyrido[2,3-d]pyrimidine derivatives with the ATP-binding pocket of various kinases. Furthermore, large virtual libraries of these compounds can be screened against a target of interest to identify promising initial hits for synthesis and biological evaluation.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Both 2D- and 3D-QSAR models can be developed to predict the activity of novel, unsynthesized analogs. These models help in identifying the key molecular features that are either beneficial or detrimental to the desired biological activity, thus guiding lead optimization efforts.
Pharmacophore Modeling and Scaffold Hopping: Pharmacophore models define the essential three-dimensional arrangement of functional groups required for biological activity. These models can be used to search for novel scaffolds that present the same pharmacophoric features but possess different core structures. This "scaffold hopping" approach can lead to the discovery of new chemical series with improved properties, such as enhanced novelty or better ADME (absorption, distribution, metabolism, and excretion) profiles.
Integration of Chemical Synthesis with Biological Assays for Comprehensive Mechanistic Understanding
A truly synergistic approach that combines innovative chemical synthesis with robust biological evaluation is paramount for a comprehensive understanding of the mechanism of action of this compound derivatives. This integrated strategy allows for a continuous feedback loop, where the biological data from one round of compounds informs the design and synthesis of the next generation of molecules.
Iterative Synthesis and SAR Studies: The synthesis of focused libraries of analogs with systematic structural modifications, followed by their evaluation in relevant biological assays, is the cornerstone of establishing detailed structure-activity relationships (SAR). This iterative process allows researchers to probe the importance of different substituents at various positions of the pyridopyrimidine scaffold, leading to a clear understanding of the structural requirements for optimal activity. For example, studies have systematically explored the impact of substitutions at the C2, C6, and N7 positions on the inhibition of tyrosine kinases. acs.org
Target Engagement and Mechanistic Assays: Beyond primary activity screening, it is crucial to confirm that the synthesized compounds are interacting with their intended biological target in a cellular context. Target engagement assays, such as cellular thermal shift assays (CETSA) or nanoBRET, can provide direct evidence of target binding. Subsequent mechanistic studies, including enzyme kinetics, Western blotting to assess downstream signaling pathways, and cell cycle analysis, can further elucidate the precise mechanism by which these compounds exert their biological effects.
Phenotypic Screening and Target Deconvolution: In addition to target-based approaches, phenotypic screening of diverse libraries of this compound derivatives in disease-relevant cellular models can uncover novel biological activities. When a compound with a desirable phenotype is identified, target deconvolution techniques, such as affinity chromatography or activity-based protein profiling, can be employed to identify its molecular target(s), potentially revealing new therapeutic opportunities.
By embracing these future directions, the scientific community can continue to build upon the rich chemical and biological foundation of the this compound scaffold, paving the way for the discovery of the next generation of innovative medicines.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one, and how do reaction conditions influence yields?
- Methodological Answer : The compound is commonly synthesized via cyclocondensation reactions. For example, 2-amino-3-cyano-4-methoxypyridine can be treated with trimethylsilyl iodide to yield a pyridin-4(1H)-one intermediate, which is then cyclized using formamidine acetate in ethoxyethanol under reflux . Alternative routes involve microwave-assisted synthesis to improve efficiency, as demonstrated for structurally similar imidazo[1,2-a]pyrimidines (e.g., optimized yields of >85% in DMF at 100°C for 15 minutes under MW irradiation) . Key factors affecting yields include solvent polarity, base selection (e.g., K₂CO₃ vs. NaH), and temperature control.
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming regioselectivity and substitution patterns. For example, ethyl ester groups in derivatives show distinct triplets (δ = 1.25 ppm) and quartets (δ = 4.31 ppm) .
- XRD : Critical for resolving crystal polymorphism, as seen in the analysis of 8-bromo-2-(1-methylpiperidin-4-ylamino)-4-(4-phenoxyphenylamino)pyrido[4,3-d]pyrimidin-5(6H)-one hydrochloride .
- HRMS : Validates molecular weights and fragmentation patterns, especially for brominated derivatives .
Q. What biological activities have been reported for this compound class?
- Methodological Answer : Derivatives exhibit:
- Antibacterial activity : 4-Amino-pyrido[2,3-d]pyrimidin-5(8H)-ones act as NAD+-dependent DNA ligase inhibitors (IC₅₀ < 1 µM) by targeting bacterial replication machinery .
- Anticancer potential : Structural analogs with halogenated aryl groups (e.g., 4-ClPh) show selective inhibition of kinases like SIK2 .
- Fluorophore applications : N-alkylated derivatives (e.g., 6i) display strong Stokes shifts (7,474–8,658 cm⁻¹) and quantum yields (ϕF up to 0.18) in medium-polarity solvents like ethyl acetate .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved when structural analogs show divergent potency?
- Methodological Answer : Contradictions often arise from subtle structural differences. For example:
- Positional isomerism : Bromination at position 3 vs. 6 in imidazo[1,2-a]pyrimidines alters electrophilic substitution reactivity, impacting kinase inhibition .
- Solubility effects : Poor solubility of 2-aminopyrimidine precursors (e.g., 6-methylisocytosine) can reduce bioavailability, leading to false negatives in assays .
- SAR studies : Systematic modification of R1/R2 groups (e.g., halogenated aryl rings or aminobutyl chains) can clarify structure-activity relationships, as demonstrated in SIK2 inhibitor optimization .
Q. What strategies optimize regioselectivity in functionalizing the pyrido[2,3-d]pyrimidin-5(8H)-one core?
- Methodological Answer :
- Microwave-assisted synthesis : Enhances regioselectivity for N-alkylation over competing side reactions. For instance, alkylation of 4a–e with bromides (5a–c) in DMF/K₂CO₃ under MW yields >73% of desired products .
- Halogenation control : Using stoichiometric bromine (2 equiv.) at RT ensures dibromination at positions 3 and 6, avoiding mono-substituted byproducts .
- Protecting groups : Temporary protection of the 4-amino group with acetyl or benzyl moieties directs electrophilic attacks to specific ring positions .
Q. How can photophysical properties of derivatives be tailored for bioimaging applications?
- Methodological Answer :
- Solvent polarity tuning : Fluorophore 6i exhibits maximum brightness (B = ε × ϕF = 2,286) in ethyl acetate, attributed to intramolecular charge transfer (ICT) stabilization .
- Substituent engineering : Electron-donating groups (e.g., 4-MeOPh) enhance ICT transitions, while electron-withdrawing groups (e.g., NO₂) quench fluorescence due to polarity mismatches .
- Table 2 : Photophysical data for 6i in solvents:
| Solvent | λabs (nm) | λem (nm) | ϕF | Brightness (B) |
|---|---|---|---|---|
| AcOEt | 314 | 414 | 0.182 | 2,286 |
| DMF | 317 | 420 | 0.070 | 993 |
Data Contradiction Analysis
Q. Why do some synthetic methods report low yields despite optimized conditions?
- Methodological Answer : Discrepancies often stem from:
- Substrate sensitivity : Nitro-substituted α-bromoketones (e.g., 2e) cause side reactions (e.g., darkening via decomposition), reducing yields to <50% .
- Catalyst dependence : Pd-mediated cross-coupling reactions may fail with electron-deficient aryl halides unless ligand systems (e.g., XPhos) are optimized .
Experimental Design Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
